2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-methoxybenzyl chloride and the piperazine intermediate.
Introduction of Pyrazolylmethyl Group: The pyrazolylmethyl group can be added through a reaction between the piperazine intermediate and 1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
Final Step: The ethanol group is introduced by reacting the intermediate with ethylene oxide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyrazolylmethyl group, potentially converting it to a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems, making it a candidate for the development of drugs for neurological disorders.
Biochemistry: It is used in studies to understand the interaction of small molecules with proteins and enzymes.
Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets such as receptors and enzymes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-3-ylmethyl)piperazin-2-yl]ethanol: Similar structure but with a different position of the pyrazole ring.
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol: Contains an imidazole ring instead of a pyrazole ring.
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-triazol-5-ylmethyl)piperazin-2-yl]ethanol: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol lies in its specific substitution pattern, which can result in distinct biological activities compared to its analogs. The combination of the methoxyphenyl group and the pyrazolylmethyl group provides a unique pharmacophore that can interact with a variety of biological targets.
Properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(1H-pyrazol-5-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-24-18-4-2-3-15(11-18)12-22-9-8-21(14-17(22)6-10-23)13-16-5-7-19-20-16/h2-5,7,11,17,23H,6,8-10,12-14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUAYUBAPIJEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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